molecular formula C10H10F2O3 B2503671 2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid CAS No. 2248338-94-3

2-(Difluoromethyl)-6-methoxy-3-methylbenzoic acid

Cat. No. B2503671
CAS RN: 2248338-94-3
M. Wt: 216.184
InChI Key: QMQNMHCTBAXMGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (a six-carbon ring with alternating double bonds), with a difluoromethyl group, a methoxy group, and a methyl group attached at the 2nd, 6th, and 3rd positions respectively, and a carboxylic acid group also attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The difluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the nonpolar benzene ring and difluoromethyl group could make it soluble in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. Difluoromethyl groups are known to have interesting biological activities .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. The difluoromethyl group is of particular interest due to its potential biological activity .

properties

IUPAC Name

2-(difluoromethyl)-6-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-3-4-6(15-2)8(10(13)14)7(5)9(11)12/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQNMHCTBAXMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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